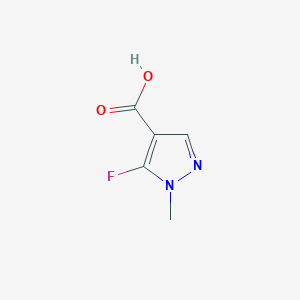

![molecular formula C16H25NO6 B2852986 4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid CAS No. 2225142-48-1](/img/structure/B2852986.png)

4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

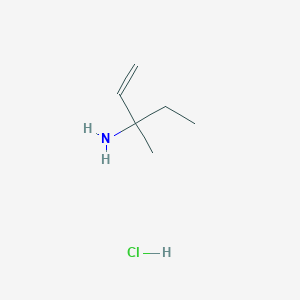

The compound “4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylic acid” is a complex organic molecule. It contains a tert-butyloxycarbonyl (Boc) group, which is commonly used as a protecting group for amines in organic synthesis . The compound is available for purchase for pharmaceutical testing .

科学的研究の応用

Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is widely used as a protecting group in peptide synthesis. It protects the amine functionality from unwanted reactions during the synthesis of peptide chains. The Boc group can be added under aqueous conditions and removed with strong acids, making it a versatile choice for synthesizing complex peptides .

Ionic Liquids for Organic Synthesis

Boc-protected amino acid ionic liquids (Boc-AAILs) have been developed for use in organic synthesis, particularly in dipeptide synthesis. These ionic liquids serve as both reactants and reaction media when their reactive side chain and N-terminus are chemically protected, providing a controlled environment for peptide bond formation .

Chiral Separation in Drug Synthesis

Chiral separation is crucial in the synthesis of drugs to ensure the desired enantiomer is obtained. Compounds like the one can be used in the process of separating chiral intermediates, which is essential for the production of certain anti-viral drugs .

Synthesis of Non-Proteinogenic Amino Acids

The Boc group is instrumental in the synthesis of non-proteinogenic amino acids, which are not found in nature but can have significant biological activity. These amino acids can be used to create novel peptides with unique properties for research and therapeutic purposes .

Development of Biologically Active Compounds

Compounds containing the Boc group can be used to synthesize a wide range of biologically active molecules. These include antimicrobial, antibacterial, antifungal, anticancer, and antiviral agents, as well as agricultural chemicals like fungicides, herbicides, and insecticides .

Sustainable Chemistry

The Boc group facilitates the development of sustainable chemical processes by enabling the direct introduction of protective groups into various organic compounds. This can lead to more efficient and environmentally friendly synthetic pathways .

特性

IUPAC Name |

1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6/c1-13(2,3)22-12(20)17-10-14-8-15(9-14,11(18)19)16(23-14)4-6-21-7-5-16/h4-10H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZLYUQKDJOATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC12CC(C1)(C3(O2)CCOCC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2852903.png)

![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2852911.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2852913.png)

![Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2852914.png)

![ethyl 3-ethyl-5-({[4-(trifluoromethyl)benzyl]amino}sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B2852916.png)

![2-(Methoxycarbonyl)-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2852917.png)

![3,16-Diazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene hydrochloride](/img/structure/B2852918.png)

![2-[(2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]ethanol](/img/structure/B2852919.png)

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2852920.png)